

An In-depth Technical Guide to [2,2'-Bipyridine]-4,4'-dicarbaldehyde

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Compound of Interest

Compound Name: [2,2'-Bipyridine]-4,4'-dicarbaldehyde

Cat. No.: B113396

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **[2,2'-Bipyridine]-4,4'-dicarbaldehyde**, a versatile heterocyclic aldehyde crucial for the synthesis of advanced materials and complex molecules. This document details its chemical properties, outlines key experimental protocols for its use, and illustrates relevant synthetic pathways and workflows.

Core Molecular Data

[2,2'-Bipyridine]-4,4'-dicarbaldehyde is a symmetrical organic compound featuring a bipyridine core functionalized with two aldehyde groups. These reactive sites make it a valuable precursor in coordination chemistry and materials science.

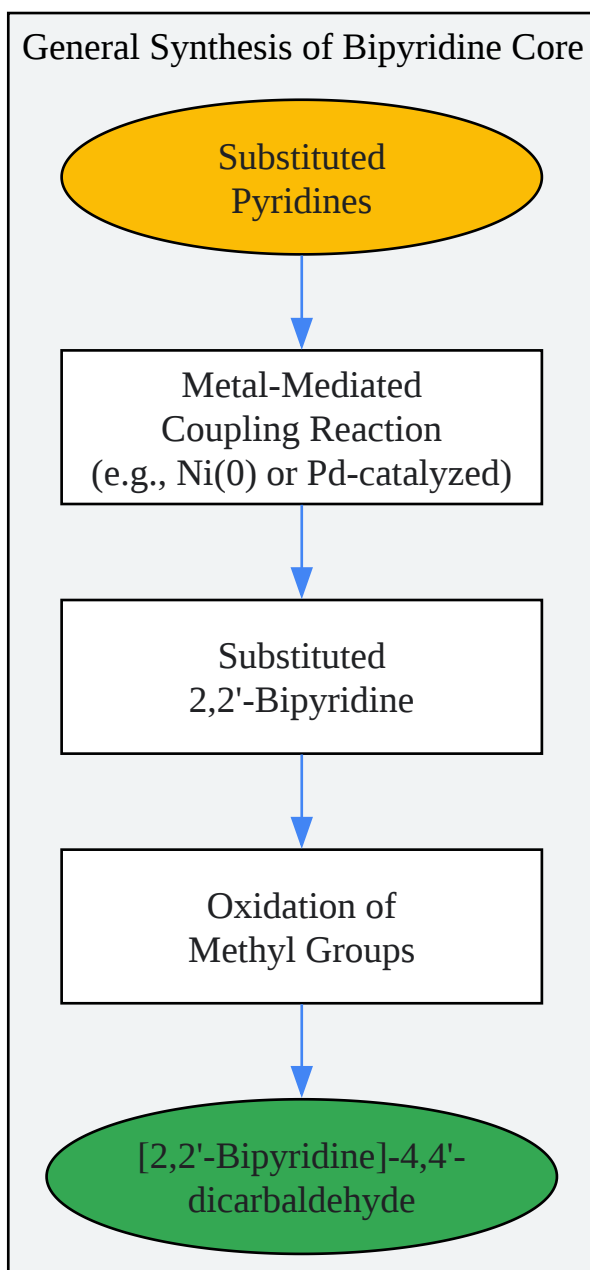
Property	Data	Reference(s)
Chemical Formula	C ₁₂ H ₈ N ₂ O ₂	[1] [2] [3]
Molecular Weight	212.20 g/mol	[1] [2]
IUPAC Name	[2,2'-Bipyridine]-4,4'-dicarbaldehyde	[3]
CAS Number	99970-84-0	[1] [2]
Appearance	Powder	[4]
Canonical SMILES	<chem>C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O</chem>	[1]
InChIKey	UJCACAOPZBJKIW-UHFFFAOYSA-N	[1]

Synthetic Pathways and Experimental Workflows

[2,2'-Bipyridine]-4,4'-dicarbaldehyde is a key building block for creating larger, functional architectures such as Schiff bases, macrocycles, and porous crystalline polymers like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). Its rigid bipyridyl core can act as a chelating ligand for metal ions.

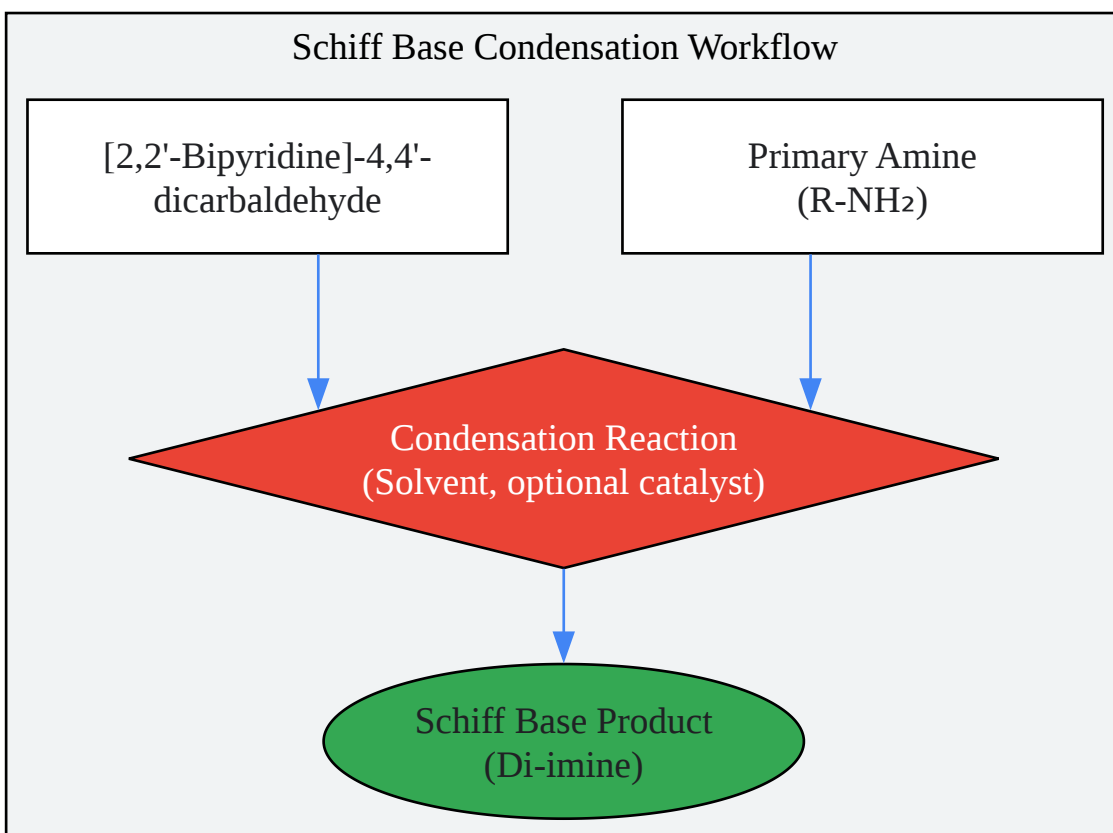
Below are diagrams illustrating the logical workflows for the synthesis of the bipyridine core and its subsequent use in forming Schiff bases and covalent organic frameworks.

General Synthesis of Bipyridine Core



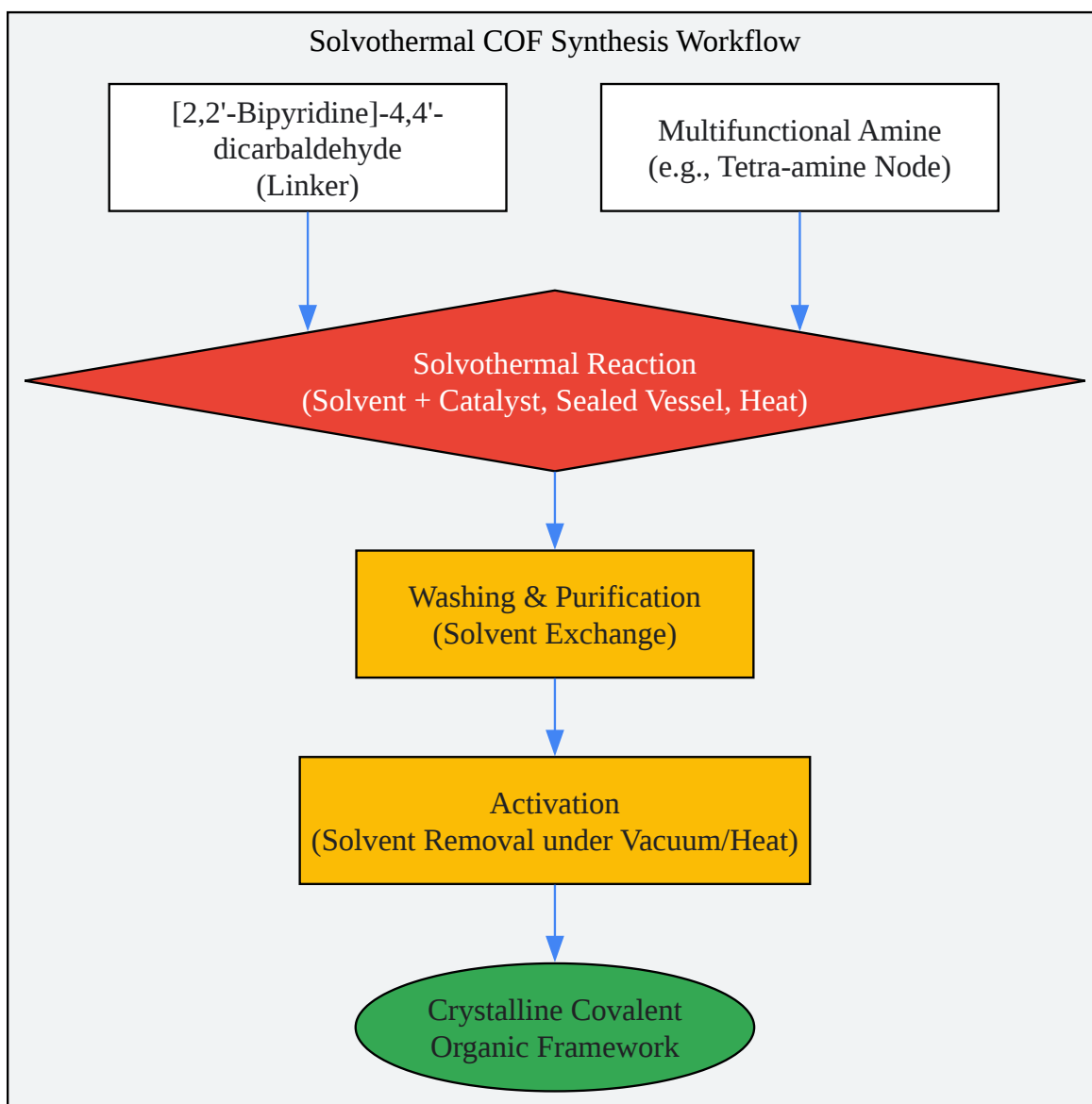
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General synthesis pathway for the bipyridine-dicarbaldehyde core.



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Workflow for the formation of a Schiff base.



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Typical workflow for synthesizing a Covalent Organic Framework (COF).

Experimental Protocols

Detailed experimental protocols for **[2,2'-Bipyridine]-4,4'-dicarbaldehyde** are not widely published. The procedures below are generalized based on standard organic chemistry

techniques for related compounds and applications. Researchers should optimize these methods for their specific needs.

3.1 Synthesis of the Precursor

The synthesis of **[2,2'-Bipyridine]-4,4'-dicarbaldehyde** typically starts from 4,4'-dimethyl-2,2'-bipyridine. While a specific protocol for the oxidation of the 4,4'-dimethyl isomer to the 4,4'-dicarbaldehyde is not detailed in the searched literature, a common method involves oxidation using an agent like selenium dioxide or through a multi-step process involving bromination followed by hydrolysis.

A related multi-step synthesis for the analogous 2,2'-bipyridine-4,4'-dicarboxylic acid has been patented, which involves the coupling of 2-chloro-4-methoxycarbonylpyridine precursors using a nickel chloride, triphenylphosphine, and zinc catalyst system in DMF.^[5] This indicates a viable pathway for constructing the 4,4'-disubstituted bipyridine core.^[5]

3.2 General Protocol for Schiff Base Formation

The reaction between an aldehyde and a primary amine to form a Schiff base (imine) is a fundamental condensation reaction. This reaction can be used to synthesize complex ligands or macrocycles.

- Reactants:
 - **[2,2'-Bipyridine]-4,4'-dicarbaldehyde** (1 equivalent)
 - Primary amine (2 equivalents for full condensation)
- Solvent: Methanol or Ethanol is commonly used.
- Catalyst (Optional): A few drops of a mild acid, such as acetic acid or sulfuric acid, can catalyze the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.
- Procedure:

- Dissolve **[2,2'-Bipyridine]-4,4'-dicarbaldehyde** in the chosen solvent in a round-bottom flask.
- Add the primary amine to the solution.
- If using a catalyst, add it to the reaction mixture.
- Reflux the mixture for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
- Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

3.3 General Protocol for Solvothermal Synthesis of Covalent Organic Frameworks (COFs)

COFs are crystalline porous polymers formed from the reaction of organic building blocks. The solvothermal method is a common technique for their synthesis.[6] **[2,2'-Bipyridine]-4,4'-dicarbaldehyde** can act as a linker molecule when reacted with a multifunctional amine "node" molecule.

- Reactants:
 - **[2,2'-Bipyridine]-4,4'-dicarbaldehyde** (e.g., 2 equivalents)
 - A multifunctional amine, such as 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (e.g., 1 equivalent)
- Solvent System: A mixture of solvents is often used, such as o-dichlorobenzene and 1-butanol.
- Catalyst: An aqueous acid catalyst, typically acetic acid (e.g., 6M solution), is used to promote the reversible imine bond formation necessary for crystallization.
- Procedure:
 - Place the aldehyde and amine monomers into a Pyrex tube.

- Add the solvent mixture and the aqueous acid catalyst.
- Flash-freeze the tube in liquid nitrogen, evacuate to remove air, and seal the tube under vacuum.
- Heat the sealed tube in an oven at a constant temperature (typically 120 °C) for 3 to 7 days.
- After cooling to room temperature, a solid precipitate (the COF) will have formed.
- Collect the solid by filtration and wash thoroughly with various organic solvents (e.g., acetone, THF) to remove unreacted monomers and solvent.
- Activate the COF by drying under high vacuum at an elevated temperature to remove residual solvent from the pores.

Applications in Research

The unique structure of **[2,2'-Bipyridine]-4,4'-dicarbaldehyde** makes it a valuable component in several areas of advanced materials and chemical synthesis:

- **Coordination Chemistry:** The bipyridine unit is an excellent N,N-chelating ligand that can coordinate with a wide range of metal ions. The aldehyde groups can be further modified, allowing for the creation of complex, multifunctional metal-ligand systems.
- **Covalent and Metal-Organic Frameworks (COFs/MOFs):** As a rigid linker, it is used to construct porous crystalline materials.^{[1][7]} The nitrogen atoms within the bipyridine units can remain uncoordinated, providing open metal-binding sites within the framework pores, which is highly desirable for applications in catalysis and sensing.^[3]
- **Supramolecular Chemistry:** It serves as a building block for large, cyclic structures (macrocycles) through condensation reactions, which can act as host molecules for specific guests.
- **Pharmaceutical and Materials Science:** Schiff bases derived from this compound have been investigated for their potential biological activities, including anticancer properties.^[8]

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